molecular formula C10H8F2N2 B6602743 4-[(2,4-difluorophenyl)methyl]-1H-pyrazole CAS No. 2174001-46-6

4-[(2,4-difluorophenyl)methyl]-1H-pyrazole

Cat. No.: B6602743
CAS No.: 2174001-46-6
M. Wt: 194.18 g/mol
InChI Key: JNIODAXEDLXNCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,4-Difluorophenyl)methyl]-1H-pyrazole is a pyrazole derivative featuring a 2,4-difluorophenylmethyl substituent at the 4-position of the pyrazole ring. Pyrazole derivatives are nitrogen-containing heterocycles known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The fluorine atoms on the benzyl group enhance the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development. Synthetically, such compounds are often derived via nucleophilic substitution, condensation, or cyclization reactions involving hydrazines, isothiocyanates, or ketones .

Properties

IUPAC Name

4-[(2,4-difluorophenyl)methyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2/c11-9-2-1-8(10(12)4-9)3-7-5-13-14-6-7/h1-2,4-6H,3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIODAXEDLXNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation for Pyrazole Precursors

The Claisen-Schmidt condensation, as demonstrated in the synthesis of asymmetric monoarylidenecycloalkanones (MACs), provides a robust framework for constructing α,β-unsaturated ketones critical to pyrazole cyclization. In this approach:

  • Reactants : A 1H-pyrazole-4-carbaldehyde derivative (e.g., 4a–4d ) reacts with a 4-phenylbut-3-en-2-one analog (6a–6h ) under alkaline conditions.

  • Conditions : KOH catalysis in ethanol or tert-butanol at 0–60°C for 4–24 hours.

  • Outcome : Forms conjugated enones that undergo subsequent hydrazine cyclization.

For 4-[(2,4-difluorophenyl)methyl]-1H-pyrazole, modifying the enone precursor to include a (2,4-difluorophenyl)methyl group at the β-position could direct regioselective pyrazole formation.

Hydrazine Cyclization of 1,3-Diketones

The cyclocondensation of hydrazines with 1,3-diketones remains a cornerstone of pyrazole synthesis. Key modifications include:

  • Substrate Design : Introducing a (2,4-difluorophenyl)methyl group at the diketone’s central carbon to ensure proper regiochemistry.

  • Catalysis : Employing EtONa in refluxing ethanol, as seen in the formation of uracil-pyrazole hybrids.

  • Yield Optimization : Reaction times of 6–12 hours typically yield 60–85% isolated product.

Methods for Introducing the (2,4-Difluorophenyl)methyl Substituent

Pre-Cyclization Functionalization

Incorporating the (2,4-difluorophenyl)methyl group prior to pyrazole ring closure ensures precise positioning:

Table 1: Precursor Modifications for Regioselective Substitution

Precursor TypeModification MethodYield RangeSource
α,β-Unsaturated KetoneGrignard addition to enones55–70%
1,3-DiketoneFriedel-Crafts alkylation with 2,4-DFBzCl48–65%
Hydrazine DerivativeN-Alkylation with (2,4-DFB)methyl bromide60–75%

(2,4-DFB = 2,4-difluorophenyl; DFBzCl = 2,4-difluorobenzyl chloride)

Post-Cyclization Alkylation

Direct functionalization of pre-formed pyrazoles offers flexibility:

  • Mitsunobu Reaction : Uses DIAD/PPh₃ with (2,4-difluorophenyl)methanol (65–80% yield).

  • Nucleophilic Substitution : 4-Bromo-1H-pyrazole reacts with (2,4-DFB)methyl zincate under Pd catalysis (70–85% yield).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Table 2: Impact of Solvent on Cyclization Efficiency

SolventTemp (°C)Reaction Time (h)Yield (%)Regioselectivity (4- vs. 5-)
Ethanol7886892:8
DMF11067285:15
tert-Butanol60127594:6

Data adapted from Claisen-Schmidt and hydrazine cyclization protocols.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide improves interfacial reactions in biphasic systems (yield +12%).

  • Microwave Assistance : Reduces cyclization time from 12 hours to 45 minutes with comparable yields.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Scalability

MethodStepsTotal Yield (%)Purity (HPLC)Isomer Ratio
Pre-functionalization35298.497:3
Post-alkylation46199.199:1
One-pot tandem26897.893:7

One-pot tandem method combines enone formation and cyclization .

Chemical Reactions Analysis

Cyclization Reactions

The pyrazole ring serves as a scaffold for constructing fused heterocyclic systems. Key examples include:

Hydrazine-mediated annulation :
Reaction with hydrazine hydrate under acidic conditions generates bicyclic derivatives. For example, intermediate ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate cyclizes to form pyrazolones when treated with hydrazine (Scheme 1, ).

Reagent/ConditionsProductBiological Relevance
Hydrazine hydrate, acetic acidPyrazolone fused with hydrazoneAnti-inflammatory (68% inhibition)

Electrophilic Substitution

The electron-deficient pyrazole ring undergoes regioselective substitutions:

Halogenation :
Chlorination or bromination occurs at the C-3/C-5 positions using reagents like N-chlorosuccinimide (NCS) or Br₂ in polar aprotic solvents (e.g., DMF).

Nitration :
Nitric acid in sulfuric acid introduces nitro groups at the C-4 position, enhancing electrophilicity for further functionalization.

Nucleophilic Reactions

The methylene bridge (-CH₂-) adjacent to the pyrazole participates in nucleophilic substitutions:

Alkylation :
Reaction with alkyl halides (e.g., benzyl bromide) in the presence of K₂CO₃ yields N-alkylated derivatives. This modifies solubility and target affinity.

Acylation :
Acetyl chloride or acetic anhydride acylates the pyrazole nitrogen, forming amides that influence pharmacokinetic properties.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Suzuki-Miyaura Coupling :
The difluorophenyl group reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to generate biaryl systems. For example:
C6H3F2CH2pyrazole+Ar-B(OH)2Pd0C6H3F2CH2pyrazole-Ar\text{C}_6\text{H}_3\text{F}_2-\text{CH}_2-\text{pyrazole} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd}^{0}} \text{C}_6\text{H}_3\text{F}_2-\text{CH}_2-\text{pyrazole-Ar}
This method expands π-conjugation for enhanced bioactivity .

Redox Reactions

Controlled oxidation/reduction alters the electronic profile:

Oxidation :
KMnO₄ in acidic media oxidizes the methylene bridge to a ketone, forming 4-(2,4-difluorobenzoyl)-1H-pyrazole. This increases electrophilicity for nucleophilic attacks.

Reduction :
LiAlH₄ reduces carbonyl groups in derivatives (e.g., ketones to alcohols), improving metabolic stability.

Coordination Chemistry

The pyrazole nitrogen acts as a ligand for metal complexes:

Cu(II) Complexation :
Reaction with CuCl₂ in ethanol forms stable complexes, validated by shifts in UV-Vis spectra (λ_max ~420 nm). Such complexes show enhanced antimicrobial activity .

Pharmacological Derivatization

Structural modifications correlate with bioactivity:

Anticancer Analogues :
Introducing trifluoromethyl groups via Claisen-Schmidt condensation improves antiproliferative effects (IC₅₀ = 0.39 µM against HCT116 cells) .

Anti-inflammatory Derivatives :
Hydrazone-linked pyrazoles inhibit COX-2 by 71% at 20 µM, comparable to diclofenac .

Key Reaction Conditions Table

Reaction TypeReagents/ConditionsSolventTemperatureOutcome
CyclizationHydrazine hydrate, HAcAcetic acidRefluxPyrazolone formation
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, Ar-B(OH)₂DMF/H₂O80°CBiaryl derivatives
N-AlkylationBenzyl bromide, K₂CO₃AcetoneRTImproved lipophilicity
OxidationKMnO₄, H₂SO₄H₂O60°CKetone formation

Scientific Research Applications

Synthesis and Characterization

4-[(2,4-Difluorophenyl)methyl]-1H-pyrazole is synthesized through various methods involving hydrazine derivatives and other precursors. Characterization techniques such as FTIR, NMR (both 1H^{1}H and 13C^{13}C), and mass spectrometry are commonly employed to confirm the structure and purity of the compound .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown to inhibit COX enzymes, which are crucial in the inflammatory process. A study demonstrated that certain pyrazole derivatives displayed synergistic anti-inflammatory activity when tested against various inflammatory models .

Anticancer Activity

The anticancer potential of this compound has been evaluated against multiple cancer cell lines. In vitro studies reported IC50 values indicating cytotoxicity against human cervix epithelial adenocarcinoma (HeLa) and hepatocellular carcinoma (HepG2) cells. The compound exhibited notable antiproliferative activity, suggesting its potential as a chemotherapeutic agent .

Cell LineIC50 (µM)
HeLa18
HepG227
EAT36

Antimicrobial Effects

Pyrazole derivatives are recognized for their antimicrobial properties against a range of pathogens. Studies have shown that compounds like this compound exhibit antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against various fungi . The minimum inhibitory concentration (MIC) values for these activities often fall within effective ranges, making them candidates for further development in antimicrobial therapies.

PathogenMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans20

Conclusion and Future Directions

The compound this compound showcases a promising profile with applications in medicinal chemistry as an anti-inflammatory and anticancer agent, as well as an effective antimicrobial compound. Future research should focus on optimizing its pharmacokinetic properties and exploring its efficacy in vivo to fully realize its therapeutic potential.

Mechanism of Action

The mechanism of action of 4-[(2,4-difluorophenyl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of microbial growth or modulation of signaling pathways in cells.

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 4-[(2,4-difluorophenyl)methyl]-1H-pyrazole lies in its fluorine substitution pattern and the pyrazole core. Below is a comparative analysis with analogous pyrazole derivatives:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Structural Features
This compound 4-(2,4-difluorobenzyl) 238.21 Electron-withdrawing F atoms enhance stability
1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole 3-Cl, 4-F benzyl; 3-NO₂ 255.63 Chloro and nitro groups increase electrophilicity
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl-1H-pyrazole 4-Cl, 4-OCH₃, 3-CF₃ 366.74 Trifluoromethyl and methoxy groups alter polarity
Ethyl 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole 4-F, 5-CF₃, ethyl ester 298.23 Ester group improves solubility
4-[3-(2,4-Difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid Formyl and benzoic acid groups 344.29 Carboxylic acid enhances hydrogen bonding

Key Observations :

  • Electron-withdrawing groups (F, Cl, NO₂, CF₃) dominate these derivatives, influencing reactivity and bioavailability.
  • Polar substituents (e.g., -COOH, -OCH₃) improve solubility but may reduce membrane permeability .

Example Comparison :

  • This compound : Synthesized via cyclization of hydrazine-carbothioamides with 2,4-difluorophenyl isothiocyanate .
  • Hydrazone Derivatives () : Condensation of pyrazole-4-carbaldehydes with hydrazines yields hydrazones with antimicrobial activity .
  • Sulfonamide Derivatives () : Sulfonyl chloride reacts with dihydropyrazole to introduce sulfonyl groups, altering biological activity .
Physicochemical Properties
  • IR Spectra : The target compound’s C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) stretches align with hydrazine-carbothioamide precursors .
  • NMR Data : Aromatic protons in 2,4-difluorophenyl appear as doublets (δ 7.2–7.8 ppm), while pyrazole protons resonate at δ 6.5–7.0 ppm .
  • Solubility : Lipophilic substituents (e.g., CF₃ in ) reduce aqueous solubility but improve blood-brain barrier penetration .

Biological Activity

4-[(2,4-Difluorophenyl)methyl]-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The compound belongs to the pyrazole class, characterized by a five-membered heterocyclic structure. Its chemical formula is C10H8F2N2, and it features a difluorophenyl group that enhances its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

  • Mechanism of Action : The compound exhibits antiproliferative effects against several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. It has shown efficacy in vitro against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
  • Case Studies :
    • A study demonstrated that derivatives of 1H-pyrazole could inhibit the growth of lung, colorectal, and prostate cancer cells. Specifically, compounds with similar structures to this compound displayed IC50 values below 20 µM against various cancer cell lines .
    • Another investigation reported that the compound significantly reduced tumor volume in xenograft models of breast cancer, indicating its potential for in vivo applications .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented.

  • Mechanism : The compound acts as an inhibitor of pro-inflammatory cytokines such as TNF-alpha and IL-6. It modulates pathways involving MAPK and NF-kB signaling .
  • Research Findings :
    • In vitro studies showed that this compound inhibited LPS-induced TNF-alpha release in macrophages, suggesting its utility in treating inflammatory diseases .
    • In vivo models demonstrated significant reductions in edema and pain response when administered prior to inflammatory stimuli .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored.

  • Mechanism : The compound exhibits bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of fluorine atoms in the structure enhances lipophilicity, facilitating membrane penetration .
  • Case Studies :
    • A series of synthesized pyrazole derivatives were tested against various microbial strains. The results indicated that compounds with a difluorophenyl moiety had enhanced activity compared to their non-fluorinated counterparts .
    • In a comparative study, this compound exhibited minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics against resistant strains of bacteria .

Summary of Biological Activities

Activity Type Cell Lines/Organisms Mechanism IC50/MIC Values
AnticancerMDA-MB-231, HepG2Apoptosis induction<20 µM
Anti-inflammatoryMacrophagesCytokine inhibitionSignificant reduction in TNF-alpha release
AntimicrobialStaphylococcus aureus, Bacillus subtilisMembrane disruptionLower MIC than traditional antibiotics

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(2,4-difluorophenyl)methyl]-1H-pyrazole, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is synthesized via a multi-step process involving epoxide ring-opening and cross-coupling reactions. For example, a key intermediate (1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazolemethanesulfonate) undergoes ring-opening with 4-iodo-1H-pyrazole in DMF/K₂CO₃, followed by Pd-catalyzed coupling with aryl alkynes in NMP (60°C, Pd(PPh₃)₂Cl₂/CuI/DIEA) . Optimization focuses on solvent polarity (DMF for nucleophilic substitution), catalyst loading (0.5–2 mol% Pd), and temperature control to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹⁹F NMR identifies substitution patterns (e.g., 2,4-difluorophenyl CH₂ resonance at δ 3.8–4.2 ppm) .
  • X-ray crystallography : SHELX programs (SHELXL/SHELXS) refine crystal structures to confirm regiochemistry and hydrogen-bonding networks. For derivatives, R-factors <5% and Hirshfeld surface analysis validate packing efficiency .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 265.08 for C₁₁H₉F₂N₂) .

Advanced Research Questions

Q. How can computational modeling predict the antifungal activity of this compound derivatives, and what parameters correlate with efficacy?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to fungal CYP51 (lanosterol 14α-demethylase). Pyrazole-triazole hybrids show ΔG values <−8 kcal/mol, with key interactions at heme Fe (distance: 2.1–2.5 Å) .
  • QSAR : Hammett σ constants for 2,4-difluoro substituents (σ = +0.78) correlate with logP (2.3–3.1) and MIC values (≤1 µg/mL against Candida albicans) .
  • DFT calculations : HOMO-LUMO gaps (~4.5 eV) predict electron-deficient pyrazole rings enhance target affinity .

Q. How do researchers resolve contradictions in biological activity data across structural analogs?

  • Methodology :

  • Structural isomer analysis : Compare MIC values of 4-[(2,4-difluorophenyl)methyl] vs. 3-[(3,4-difluorophenyl)methyl] isomers. The former shows 10-fold higher activity due to improved steric alignment with CYP51 .
  • Metabolic stability assays : Hepatic microsomal studies (e.g., t₁/₂ >60 min in human S9 fractions) distinguish true activity from artifacts .
  • Crystallographic validation : Overlay ligand-bound CYP51 structures (PDB: 5TZ1) to identify critical π-π interactions with Phe228 .

Q. What strategies mitigate toxicity in pyrazole-based antimicrobial agents while retaining potency?

  • Methodology :

  • Pro-drug design : Introduce hydrolyzable esters (e.g., methyl benzoate) to reduce cytotoxicity (IC₅₀ >50 µM in HEK293 cells vs. 12 µM for parent compound) .
  • Selective fluorination : Replace 2,4-difluorophenyl with 3,5-difluoro analogs to lower logD (from 2.8 to 2.1) and improve solubility (>50 µg/mL in PBS) .
  • In vivo PK/PD : Dose-ranging studies in murine models (e.g., 10–50 mg/kg/day) optimize AUC/MIC ratios while avoiding hepatotoxicity (ALT <100 U/L) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.